molecular formula C2H4ClNaO3S B091738 Sodium 2-chloroethanesulfonate monohydrate CAS No. 15484-44-3

Sodium 2-chloroethanesulfonate monohydrate

Cat. No.: B091738
CAS No.: 15484-44-3
M. Wt: 166.56 g/mol
InChI Key: BVIXLMYIFZGRBH-UHFFFAOYSA-M
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Description

Sodium 2-chloroethanesulfonate monohydrate: is a chemical compound with the molecular formula ClCH2CH2SO3Na · H2OThis compound is a white crystalline solid that is highly soluble in water and has a melting point of 292°C (dec.) .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Sodium 2-chloroethanesulfonate monohydrate can be synthesized through the reaction of 2-chloroethanesulfonic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is then crystallized to obtain the monohydrate form .

Industrial Production Methods: : In industrial settings, the production of this compound involves the chlorination of ethane sulfonic acid followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Sodium 2-chloroethanesulfonate monohydrate undergoes various chemical reactions, including substitution and sulfoethylation reactions .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-bromoethanesulfonate: Similar in structure but contains a bromine atom instead of chlorine.

    Sodium 2-mercaptoethanesulfonate: Contains a thiol group instead of a chloro group.

    Sodium methanesulfonate: Contains a methyl group instead of an ethyl group.

Uniqueness: : Sodium 2-chloroethanesulfonate monohydrate is unique due to its specific reactivity as a sulfoethylating agent, which makes it particularly useful in the synthesis of sulfoethylated compounds and in modifying biomolecules .

Biological Activity

Sodium 2-chloroethanesulfonate monohydrate (NaCES) is a sulfonate compound with notable biological activity and applications in various fields, including biochemistry, materials science, and pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₂H₄ClNaO₃S
  • Molecular Weight : 166.55 g/mol
  • Physical State : Colorless to light orange liquid
  • CAS Number : 15484-44-3

NaCES exhibits biological activity primarily through its role as a sulfonating agent. It can modify biomolecules such as proteins and polysaccharides, influencing their structure and function. The sulfonate group enhances solubility and reactivity, making it valuable in biochemical applications.

Biological Applications

  • Cellulose Modification : NaCES is used in the sulfoethylation of cellulose, enhancing its properties for various applications. Studies have shown that the degree of substitution (DSSE) can be significantly influenced by reaction conditions such as temperature and solvent choice. For example, sulfoethylation in isopropanol (IPA) yielded higher DSSE compared to other solvents like cyclohexane or toluene .
  • Graphene Oxide Functionalization : NaCES has been employed to modify graphene oxide, resulting in sulfonated graphene oxide (SGO). This modification improves the mechanical properties and wear resistance of composite materials. SGO demonstrated enhanced tensile strength when incorporated into waterborne polyurethane (WPU) composites, with optimal performance observed at specific concentrations .
  • Antimicrobial Activity : Research indicates that sodium sulfonates, including NaCES, possess antimicrobial properties. They can disrupt microbial cell membranes or interfere with metabolic processes. Specific case studies have highlighted the effectiveness of sulfonated compounds in inhibiting bacterial growth, making them potential candidates for antimicrobial treatments .

Case Study 1: Sulfoethylation of Cellulose

A study investigated the effects of different reaction mediums on the sulfoethylation process using NaCES. The results indicated that using NaCES in IPA led to a total DSSE ranging from 0.12 to 0.60 depending on reaction conditions like temperature and duration. The study concluded that NaCES is an effective agent for enhancing cellulose's functional properties .

Sample IDReaction MediumTemperature (°C)Duration (h)Total DSSE
SEC8Cyclohexane6550.16
SEC9Cyclohexane8050.31
SEC3bIPA8050.60

Case Study 2: Mechanical Properties of SGO Composites

In another study, SGO was synthesized using NaCES and integrated into WPU films. The addition of SGO improved the tensile strength by up to 46.53% at optimal concentrations. The study emphasized the importance of maintaining a balance in SGO content to prevent agglomeration, which could adversely affect mechanical properties .

Properties

CAS No.

15484-44-3

Molecular Formula

C2H4ClNaO3S

Molecular Weight

166.56 g/mol

IUPAC Name

sodium;2-chloroethanesulfonate

InChI

InChI=1S/C2H5ClO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1

InChI Key

BVIXLMYIFZGRBH-UHFFFAOYSA-M

SMILES

C(CCl)S(=O)(=O)[O-].O.[Na+]

Canonical SMILES

C(CCl)S(=O)(=O)[O-].[Na+]

Key on ui other cas no.

15484-44-3

Pictograms

Irritant

Origin of Product

United States
Customer
Q & A

Q1: What is the role of sodium 2-chloroethanesulfonate monohydrate in the synthesis of Fatty Alcohol Polyoxyethylene Ether Sulfonate (AESO)?

A1: this compound acts as a sulfonating agent in the synthesis of AESO []. It reacts with sodium polyehoxylated coconut fatty alcoholate, introducing a sulfonate group to the fatty alcohol polyoxyethylene ether (AEO-5) molecule. This sulfonation step is crucial for enhancing the surfactant properties of AESO, particularly its thermal stability and salt resistance.

Q2: How does the molar ratio of this compound affect the synthesis of AESO?

A2: The research indicates that the molar ratio of this compound to sodium polyehoxylated coconut fatty alcoholate significantly impacts the yield of AESO []. The study identified an optimal molar ratio of 1.2 for achieving the highest AESO yield. This suggests that an excess of the sulfonating agent is necessary to drive the reaction towards completion and maximize the desired product formation.

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